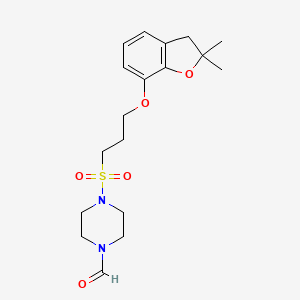

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Tubercular Applications

The 2,4-diaminoquinazoline class, which includes N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This molecule has been evaluated for its potential as a lead candidate in tuberculosis drug discovery. Systematic examination of its structure-activity relationships revealed that specific segments of the molecule are key determinants of its potency against M. tuberculosis. Moreover, it demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating its potential in tuberculosis treatment (Odingo et al., 2014).

Antitumor Activities

Research on diazole 4-aminoquinazoline derivatives, closely related to N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has shown that these compounds have significant antitumor activities. Specifically, they have been tested against PC-3 and Bcap-37 cell lines, showing high inhibitory activities in vitro. This indicates their potential use in cancer therapy (Liao Wen-j, 2015).

Neurodegenerative Disease Treatment

Derivatives of this compound, such as those containing the 4-fluorobenzyl moiety, have been synthesized and evaluated for their potential in treating neurodegenerative diseases. These derivatives have shown to inhibit human erythrocyte acetylcholinesterase and equine serum butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer's. Additionally, these compounds exhibited high radical scavenging activity, suggesting their utility as multifunctional agents in neurodegenerative disease treatment (Makhaeva et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 4-fluorobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the desired product.", "Starting Materials": [ "4-fluorobenzylamine", "3-nitrobenzaldehyde", "anthranilic acid", "butanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of Schiff base", "4-fluorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 3-nitrobenzaldehyde in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting Schiff base is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 2: Cyclization", "The Schiff base obtained in step 1 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of anthranilic acid in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting product is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 3: Formation of amide", "The product obtained in step 2 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of butanoyl chloride in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting amide is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 4: Purification", "The crude product obtained in step 3 is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. The purified product is obtained as a white solid.", "Step 5: Final product", "The final product obtained is N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |

Numéro CAS |

931951-97-2 |

Nom du produit |

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |

Formule moléculaire |

C26H23FN4O5 |

Poids moléculaire |

490.491 |

Nom IUPAC |

N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32) |

Clé InChI |

NBWXIRYVRPJYSX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2478071.png)

![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)

![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)

![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)

![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)

![5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B2478080.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)

![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)

![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)